BCL6-IN-7 - 2097518-46-0

BCL6-IN-7

Catalog Number: EVT-261132
CAS Number: 2097518-46-0
Molecular Formula: C18H15ClN6O
Molecular Weight: 366.8
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BCL6-IN-7 is a potent BCL6 protein-protein interaction inhibitor.
Overview

BCL6-IN-7 is a small molecule compound identified as an inhibitor of the B-cell lymphoma 6 protein, which plays a critical role in various cellular processes, including the regulation of gene expression and the development of B cells. The compound is part of ongoing research aimed at targeting protein-protein interactions, particularly those involving BCL6, which is implicated in several malignancies, including diffuse large B-cell lymphoma and gastric cancer.

Source

The discovery of BCL6-IN-7 was facilitated through high-throughput screening methods that utilized fluorescence polarization assays to identify small molecules capable of disrupting the interaction between BCL6 and its corepressor proteins. This research was published in a study that detailed the identification and optimization of multiple inhibitors targeting the BCL6 BTB domain .

Classification

BCL6-IN-7 falls under the category of small molecule inhibitors specifically designed to interfere with protein-protein interactions. It is classified as a chemical compound with potential therapeutic applications in oncology, particularly for cancers where BCL6 plays a pivotal role.

Synthesis Analysis

Methods

The synthesis of BCL6-IN-7 involved a series of chemical reactions optimized through structure-activity relationship studies. The initial identification was achieved via high-throughput screening, followed by hit confirmation using various biophysical techniques such as thermal shift assays and surface plasmon resonance. These methods allowed researchers to validate the binding affinity and specificity of the compound for its target .

Technical Details

The synthetic route included the use of advanced organic synthesis techniques to enhance the potency and selectivity of the compound. The optimization process involved iterative cycles of synthesis and biological testing, leading to the identification of BCL6-IN-7 as a promising candidate with sub-micromolar activity against its target .

Molecular Structure Analysis

Structure

Data

The binding affinity and structural characteristics are assessed using computational modeling alongside experimental validation techniques. These approaches help in understanding how modifications to the molecular structure can enhance inhibitory activity against BCL6 .

Chemical Reactions Analysis

Reactions

The primary chemical reactions involving BCL6-IN-7 include its binding interactions with the BCL6 protein, which disrupts its function in regulating gene expression. The compound’s efficacy is often evaluated through biochemical assays that measure changes in cell viability and proliferation in cancer cell lines.

Technical Details

These reactions are characterized by their specificity to the BTB domain of BCL6, where competitive binding assays are employed to determine the IC50 values—indicative of the concentration required to inhibit 50% of target activity. The optimization process also includes assessing solubility and stability profiles to ensure effective therapeutic application .

Mechanism of Action

Process

BCL6-IN-7 operates by inhibiting the transcriptional repressor function of BCL6, which is crucial for maintaining cellular homeostasis in B cells. By disrupting this function, BCL6-IN-7 promotes apoptosis in malignant cells that rely on BCL6 for survival.

Data

Studies have shown that inhibition of BCL6 leads to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins, thereby facilitating cell death in cancerous cells . This mechanism highlights its potential as a therapeutic agent in treating cancers associated with aberrant BCL6 activity.

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as melting point or solubility data for BCL6-IN-7 are not extensively documented, compounds in this class typically exhibit moderate solubility in aqueous solutions, which is essential for biological testing.

Chemical Properties

Chemically, BCL6-IN-7 is stable under physiological conditions but may undergo hydrolysis or oxidation under extreme conditions. Its reactivity profile is crucial for understanding its interaction with biological macromolecules .

Applications

Scientific Uses

BCL6-IN-7 has significant potential applications in cancer therapeutics, particularly for hematological malignancies where BCL6 plays a crucial role. Its ability to inhibit BCL6 function makes it a candidate for further development as an anti-cancer drug.

Additionally, it serves as a valuable tool compound for studying the biological functions of BCL6 in various cellular contexts, including immune response regulation and cancer progression . Ongoing research aims to explore its efficacy in combination therapies alongside existing treatments for enhanced therapeutic outcomes.

Molecular Biology of BCL6

Structural Characterization of BCL6 Protein

BTB/POZ Domain Architecture and Zinc Finger Motifs

BCL6 (B-cell lymphoma 6) is a 95-kDa transcriptional repressor belonging to the BTB/POZ (Broad-Complex, Tramtrack, Bric-a-brac/Poxvirus and Zinc Finger) family. Its structure comprises three conserved functional domains:

  • N-terminal BTB/POZ domain: Mediates homodimerization and recruits corepressor complexes via a lateral groove at the dimer interface [8].
  • Central RD2 (Repression Domain 2): Contains a PEST motif (rich in proline, glutamic acid, serine, and threonine) that regulates protein stability and interacts with NuRD/HDAC complexes [2] [4].
  • C-terminal zinc finger (ZF) domain: Comprises six C₂H₂-type zinc fingers that recognize the DNA sequence 5′-TTCCTAGAA-3′. This domain also facilitates protein-protein interactions with transcription factors like STAT5 [2] [4].

Table 1: Functional Domains of BCL6

DomainStructureFunctionBinding Partners
BTB/POZHomodimerCorepressor recruitmentBCOR, SMRT, NCOR
RD2/PESTUnstructuredProtein stability/HDAC bindingMTA3, HDAC2, CTBP
Zinc FingersSix C₂H₂ motifsDNA recognitionSTAT5, other TFs

Evolutionary Conservation of Functional Domains

BCL6 is evolutionarily conserved across vertebrates:

  • Human and mouse BCL6 share 95% sequence identity [2].
  • Teleost fish (e.g., zebrafish, pufferfish) exhibit ~60% identity in the BTB and ZF domains [2] [7].
  • Invertebrates like Drosophila express Ken, a homolog lacking the RD2/PEST domain but retaining BTB functionality [2] [7].This conservation highlights the critical role of BCL6 in stress tolerance and adaptive immunity, which evolved concurrently in jawed and jawless vertebrates [7].

Transcriptional Regulation Mechanisms

Repression of DNA Damage Response Pathways (ATR, CHEK1, TP53)

BCL6 enables germinal center (GC) B-cells to tolerate physiological genomic instability by repressing key DNA damage sensors:

  • ATR: Repressed via direct promoter binding, attenuating checkpoint activation during somatic hypermutation [1] [5].
  • CHEK1/TP53: BCL6 binds promoters of these checkpoint genes, blocking cell-cycle arrest and apoptosis despite DNA breaks [1] [4].
  • CDKN1A (p21): Silenced to sustain proliferation in GC dark zones [5].This repression creates a state of "controlled genomic instability" essential for antibody affinity maturation but increases lymphoma risk when constitutively active [1] [5].

Interaction with Corepressors (NCOR, SMRT, BCOR)

BCL6 recruits distinct corepressor complexes through its BTB domain:

  • Competitive binding: BCOR, SMRT, and NCOR bind mutually exclusively to the BTB lateral groove [3] [8].
  • BCOR: Associates with Polycomb repressive complexes (PRC1/2) to promote H2A ubiquitination and H3K27 methylation [3] [8].
  • SMRT/NCOR: Recruit HDAC3-containing complexes for histone deacetylation [3] [4].
  • Affinity differences: SMRT binds BCL6 with ~124 nM affinity, while BCOR binds at ~1.3 μM [8].

Table 2: BCL6 Corepressor Complexes

CorepressorAssociated ComplexEpigenetic ActivityFunctional Outcome
BCORPRC1/2H2AK119ub, H3K27me3Stable gene silencing
SMRT/NCORHDAC3/SIN3Histone deacetylationChromatin compaction
MTA3NuRD/HDAC2DeacetylationDifferentiation block

Epigenetic Modulation by BCL6

Chromatin Remodeling via HDAC Recruitment

BCL6 orchestrates epigenetic silencing by tethering histone-modifying enzymes to target loci:

  • HDAC-dependent repression: BCL6 recruits class I HDACs (HDAC1/2/3) via SMRT/NCOR and class II HDACs via BCOR, removing acetyl marks from H3K27 to close chromatin [4] [9].
  • Deacetylation of BCL6 itself: Acetylation by p300/CBP disrupts corepressor binding. HDAC inhibitors (e.g., romidepsin) hyperacetylate BCL6, blocking its function and derepressing target genes like PRDM1 [9] [4].
  • Cooperation with PRC2: BCOR bridges BCL6 to EZH2, catalyzing H3K27me3 for long-term silencing of differentiation genes [3] [4].

Suppression of Germinal Center Exit Signals

BCL6 maintains GC B-cell identity by repressing master regulators of plasma cell differentiation:

  • PRDM1 (Blimp-1): Directly silenced by BCL6, preventing terminal differentiation [5] [10].
  • IRF4: Repressed via BCL6 binding to intronic regions, blocking cytokine-driven exit signals [1] [5].
  • STAT-dependent signals: BCL6 inhibits STAT3/6-mediated transcription of differentiation genes (e.g., J chain, syndecan-1) [10].In lymphoma, mutations in BCL6 promoter regions or cooperating genes (e.g., MEF2B, CREBBP) stabilize this repression, trapping cells in a proliferative GC state [4] [5].

Properties

CAS Number

2097518-46-0

Product Name

BCL6-IN-7

IUPAC Name

5-((5-Chloro-2-((pyridin-3-ylmethyl)amino)pyrimidin-4-yl)amino)indolin-2-one

Molecular Formula

C18H15ClN6O

Molecular Weight

366.8

InChI

InChI=1S/C18H15ClN6O/c19-14-10-22-18(21-9-11-2-1-5-20-8-11)25-17(14)23-13-3-4-15-12(6-13)7-16(26)24-15/h1-6,8,10H,7,9H2,(H,24,26)(H2,21,22,23,25)

InChI Key

MUSYPBPUEKXCSS-UHFFFAOYSA-N

SMILES

O=C1NC2=C(C=C(NC3=NC(NCC4=CC=CN=C4)=NC=C3Cl)C=C2)C1

Solubility

Soluble in DMSO

Synonyms

BCL6-IN-7; BCL6 IN 7; BCL6IN7; BCL6 inhibitor-7; BCL6 inhibitor 7; BCL6 inhibitor7;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.